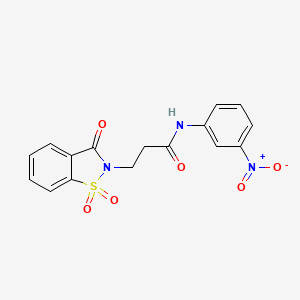

![molecular formula C21H20FN5O2S2 B2696755 N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-32-8](/img/structure/B2696755.png)

N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of compounds known as triazoles . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse pharmacological activities, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized using various techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Scientific Research Applications

Anticonvulsant Activity

Research has indicated the potential use of compounds related to N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide in anticonvulsant therapies. For example, Kelley et al. (1995) synthesized and tested analogues for anticonvulsant activity, finding that certain derivatives demonstrated significant activity against seizures induced in rats (Kelley et al., 1995).

Antibacterial and Antifungal Activity

S. Y. Hassan (2013) reported on the synthesis of derivatives with benzenesulfonamide moieties, which were evaluated for antimicrobial activity. This research suggests potential applications of such compounds in combating bacterial and fungal infections (Hassan, 2013).

Anticancer Activity

In the field of oncology, compounds related to this compound have been investigated for anticancer properties. Aggarwal et al. (2019) synthesized a series of compounds that were evaluated for cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Aggarwal et al., 2019).

Anti-HIV Activity

Z. Brzozowski (1998) explored the synthesis of related compounds exhibiting moderate to high anti-HIV activity. This research underscores the potential of such compounds in the treatment of HIV (Brzozowski, 1998).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of related compounds. D. Sunil et al. (2010) investigated the antioxidant activity of triazolo-thiadiazoles, suggesting their utility in combating oxidative stress (Sunil et al., 2010).

Mechanism of Action

Target of Action

The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

The mode of action of 1,2,4-triazolo[4,3-b]pyridazine derivatives can also vary widely. Many of these compounds work by interacting with specific enzymes or receptors in the body, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. In silico pharmacokinetic studies have been summarized for similar compounds .

Safety and Hazards

Future Directions

Given the diverse biological activities of triazole compounds, there is significant interest in further exploring their potential uses, particularly in the field of medicinal chemistry . Future research could involve synthesizing new derivatives of this compound and testing their biological activities.

Properties

IUPAC Name |

N-[2-[6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2S2/c1-15-6-8-17(9-7-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-2-3-5-18(16)22/h2-11,23H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVFWHPMUVCWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)

![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-[2-(4-chlorophenoxy)ethanimidoyl]thiophene-2-sulfonohydrazide](/img/structure/B2696680.png)

![3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696683.png)

![[(2-Chlorophenyl)methyl]urea](/img/structure/B2696688.png)